molecular formula C17H18N4O5S B2922299 methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034328-05-5

methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No. B2922299
CAS RN: 2034328-05-5
M. Wt: 390.41
InChI Key: FNWHDBAIOUULMA-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group characterized by a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in antibiotics. The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the furan ring can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, sulfonamides are typically solid at room temperature and are soluble in water due to their ability to form hydrogen bonds .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Compounds containing sulfonamido moieties have been synthesized and evaluated for their antibacterial activity, showing potential as antibacterial agents against various bacterial strains. For instance, new heterocyclic compounds with a sulfonamido moiety have been synthesized and found to possess high antibacterial activities, indicating their potential in antimicrobial drug development (Azab, Youssef, & El-Bordany, 2013).
  • Another study focused on the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety, exploring their catalytic applications in the synthesis of various derivatives under mild and green conditions. This research highlights the potential of such compounds in green chemistry and their roles in synthesizing bioactive molecules (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Structural and Spectral Investigations

  • The structural and spectral properties of pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been extensively studied, combining experimental and theoretical approaches. Such studies offer insights into the molecular structure and electronic properties of compounds, which are crucial for understanding their reactivity and potential applications (Viveka et al., 2016).

Novel Synthetic Routes and Chemical Transformations

  • Research on the synthesis of thio- and furan-fused heterocycles presents new methods for creating complex molecular structures, which could be relevant for designing compounds with specific biological activities. These synthetic strategies contribute to the advancement of medicinal chemistry and the development of new therapeutic agents (Ergun et al., 2014).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Sulfonamides, for example, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

properties

IUPAC Name

methyl N-[4-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-25-17(22)20-14-4-6-15(7-5-14)27(23,24)19-8-9-21-12-13(11-18-21)16-3-2-10-26-16/h2-7,10-12,19H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWHDBAIOUULMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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